1-(3-Bromophenyl)prop-2-yn-1-one
CAS No.:
Cat. No.: VC19933835
Molecular Formula: C9H5BrO
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrO |
|---|---|
| Molecular Weight | 209.04 g/mol |
| IUPAC Name | 1-(3-bromophenyl)prop-2-yn-1-one |
| Standard InChI | InChI=1S/C9H5BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H |
| Standard InChI Key | LHIZLWMLLQYDJI-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(=O)C1=CC(=CC=C1)Br |
Introduction
Structural and Physicochemical Properties
The core structure of 1-(3-Bromophenyl)prop-2-yn-1-one consists of a phenyl ring substituted with a bromine atom at the meta position, linked to a propargyl ketone group. The compound’s planar geometry and electron-withdrawing bromine atom contribute to its distinct electronic properties, which influence both its reactivity and intermolecular interactions . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.04 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
The absence of reported melting and boiling points in open literature suggests that the compound is typically handled in solution or under controlled conditions . Its stability under ambient conditions is attributed to the resonance stabilization of the carbonyl group and the inertness of the aryl bromide moiety.
Synthesis and Industrial-Scale Production
The synthesis of 1-(3-Bromophenyl)prop-2-yn-1-one is achieved through modified Sonogashira coupling or Friedel-Crafts acylation strategies. A representative procedure involves the reaction of 3-bromobenzoyl chloride with propiolic acid derivatives under palladium catalysis . In one protocol, 1-(4-(tert-butyl)phenyl)-3-phenylprop-2-yn-1-one was synthesized in 66% yield using a copper-free Sonogashira coupling, followed by purification via flash chromatography . Industrial methods leverage continuous flow systems to enhance reaction efficiency, reducing byproduct formation and improving scalability.
Key reagents in its synthesis include:
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Lithium aluminum hydride (LiAlH): Reduces intermediates during stepwise functionalization.
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Potassium permanganate (KMnO): Oxidizes alkyne precursors to ketones.
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Sodium hydroxide (NaOH): Facilitates substitution reactions at the bromine site.
Recent advances in organocatalysis have enabled enantioselective modifications of ynones, including 1-(3-Bromophenyl)prop-2-yn-1-one. For example, an atroposelective Michael addition using α-amido sulfones achieved high stereocontrol, yielding chiral adducts with >90% enantiomeric excess .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by two key functional groups:
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Carbonyl Group: Undergoes nucleophilic addition with Grignard reagents or hydride donors.
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Alkyne Moiety: Participates in cycloaddition reactions (e.g., Huisgen click chemistry) and serves as a dienophile in Diels-Alder transformations .
The meta-bromine substituent further modulates reactivity by:
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Electronic Effects: Withdrawing electron density from the phenyl ring, activating ortho/para positions for electrophilic substitution.
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Steric Effects: Influencing the accessibility of the carbonyl group in sterically demanding reactions.
A notable application is its use in synthesizing β-halo α,β-unsaturated ketones, which are precursors to bioactive molecules. For instance, treatment with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields brominated derivatives with retained stereochemistry .
| Biological Target | Interaction Type | Potential Application |
|---|---|---|
| CYP3A4 | Competitive inhibition | Drug-drug interaction studies |
| Kinase enzymes | Allosteric modulation | Anticancer agent development |
| GPCRs | Partial agonism | Neurological disorder therapy |
Derivatives of this compound have shown promise in preclinical models of inflammation and cancer. For example, fluorinated analogs demonstrated IC values below 10 μM against breast cancer cell lines, though toxicity profiles remain under investigation .
Structural Analogues and Comparative Analysis
Positional isomerism and halogen substitution significantly alter the properties of 1-(3-Bromophenyl)prop-2-yn-1-one. The table below contrasts it with related compounds:
| Compound | Halogen Position | Reactivity Profile | Biological Activity |
|---|---|---|---|
| 1-(4-Bromophenyl)prop-2-yn-1-one | Para | Enhanced electrophilicity | Stronger CYP inhibition |
| 1-(2-Bromophenyl)prop-2-yn-1-one | Ortho | Steric hindrance limits reactions | Reduced membrane permeability |
| 1-(3-Chlorophenyl)prop-2-yn-1-one | Meta (Cl) | Lower metabolic stability | Similar kinase inhibition |
The meta-bromine configuration optimizes a balance between electronic activation and steric accessibility, making 1-(3-Bromophenyl)prop-2-yn-1-one the most versatile isomer for synthetic applications .
Industrial and Research Applications
This compound serves as a building block in:
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Pharmaceuticals: Synthesis of kinase inhibitors and CYP probes.
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Materials Science: Precursor to conductive polymers via alkyne polymerization.
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Agrochemicals: Intermediate in herbicide and pesticide production .
Recent research highlights its role in synthesizing chiral ligands for asymmetric catalysis. For instance, derivatives bearing binaphthyl groups achieved 98% enantioselectivity in aldol reactions, underscoring their utility in fine chemical synthesis .
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